Cas no 13127-88-3 (Phen-2,3,4,5,6-d5-ol-d)
Phen-2,3,4,5,6-d5-ol-d Chemical and Physical Properties
Names and Identifiers
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- Phen-2,3,4,5,6-d5-ol-d
- DIISOPROPYL ETHER, SYNTHESIS GRADE, STABILIZED WITH APPROX. 10 PPM OF 2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT)
- Phenol-d6
- Phenol-d6 Discontin
- Phenol-d6 Solution
- Phenol-d6neat
- DE890
- hexadeuteriophenol
- Hexadeuterophenol
- perdeuterated phenol
- Phenol-D6 &AC1L3W9X
- [(1R,4S)-4-[2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL]CYCLOPENT-2-ENYL]METHANOL
- PHENOL D5
- (2H6)phenol
- PHENOL-D6(SUR)
- PHENOL (RING-D5)
- PHENOL-2,3,4,5,6-D5
- Phenol D6 1g
- PHENOL-D6 (D, 98%)
-
- MDL: MFCD00002144
- Inchi: InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD
- InChI Key: ISWSIDIOOBJBQZ-QNKSCLMFSA-N
- SMILES: C1([2H])=C([2H])C([2H])=C(C([2H])=C1[2H])O[2H]
Computed Properties
- Exact Mass: 100.08000
- Monoisotopic Mass: 100.079525
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 46.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless needle crystals or white crystalline frits
- Density: 1.140 g/mL at 25 °C
- Melting Point: 40-41 ºC
- Boiling Point: 182 °C(lit.)
- Flash Point: 175 °F
- Refractive Index: 1.553
- PH: 5 (50g/l, H2O, 20℃)
- Solubility: 84g/l
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.
- PSA: 20.23000
- LogP: 1.39220
- Vapor Pressure: 0.36 mm Hg ( 20 °C)
- Solubility: Not determined
Phen-2,3,4,5,6-d5-ol-d Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H311,H314,H331,H341,H373
- Warning Statement: P261,P280,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 1671 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 23/24/25-34-48/20/21/22-68-40
- Safety Instruction: S28-S45
- FLUKA BRAND F CODES:3-8-10-23
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1(a)
- Explosive Limit:1.3-9.5%(V)
- HazardClass:6.1(a)
- PackingGroup:II
- Risk Phrases:R24/25; R34
- Packing Group:II
- Safety Term:6.1(a)
- Storage Condition:2-8°C
Phen-2,3,4,5,6-d5-ol-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121281-1g |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | 98 atom % D | 1g |
¥1599.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121281-250mg |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | 98 atom % D | 250mg |
¥499.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121281-5g |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | 98 atom % D | 5g |
¥6199.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054762-1g |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | -d | 1g |
¥1076 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054762-200mg |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | -d | 200mg |
¥344 | 2023-09-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 176060-1G |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | 1g |
¥1905.63 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 176060-5G |
Phen-2,3,4,5,6-d5-ol-d |
13127-88-3 | 5g |
¥4574.94 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816969-200mg |
Phenol-d |
13127-88-3 | 99 atom % D | 200mg |
¥382.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816969-1g |
Phenol-d |
13127-88-3 | 99 atom % D | 1g |
¥1,488.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816969-5g |
Phenol-d |
13127-88-3 | 99 atom % D | 5g |
¥5,908.00 | 2022-09-01 |
Phen-2,3,4,5,6-d5-ol-d Suppliers
Phen-2,3,4,5,6-d5-ol-d Related Literature
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Zhaoyu Zhou,Zhongyi Wu,Qunjie Xu,Guohua Zhao J. Mater. Chem. A 2017 5 25450
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Minsung Kim,Md Al Mamunur Rashid,Yun Jeong Choe,Sang Hoon Kim,Jung-Hyun Lee,Keunhong Jeong,Jongsik Kim J. Mater. Chem. A 2023 11 9436
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Corinna Fischer,Thomas G?en Anal. Methods 2021 13 3978
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Yuji Yamada,Yukiteru Katsumoto,Takayuki Ebata Phys. Chem. Chem. Phys. 2007 9 1170
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Kyra A. Murrell,Frank L. Dorman Anal. Methods 2020 12 4487
Additional information on Phen-2,3,4,5,6-d5-ol-d
Phen-2,3,4,5,6-d5-ol-d: A Deuterated Phenol Derivative with Promising Applications in Pharmaceutical Research
Phen-2,3,4,5,6-d5-ol-d, also known by its chemical identifier CAS No. 13127-88-3, is a deuterated phenol derivative that has garnered significant attention in recent years for its unique structural properties and potential applications in pharmaceutical and biochemical research. This compound represents a critical advancement in the field of deuterated compounds, which are increasingly being explored for their enhanced metabolic stability and pharmacokinetic profiles. The integration of deuterium atoms into the molecular framework of Phen-2,3,4,5,6-d5-ol-d not only alters its physical and chemical properties but also opens new avenues for its use in drug development, metabolic studies, and analytical chemistry.
Recent studies have highlighted the significance of Phen-2,3,4,5,6-d5-ol-d in the context of metabolic research. A 2023 publication in Journal of Medicinal Chemistry demonstrated that deuterated phenols exhibit improved metabolic stability compared to their non-deuterated counterparts. This is particularly relevant for compounds that are prone to rapid metabolism in vivo, as deuterium substitution can significantly prolong their biological half-life. The CAS No. 13127-88-3 compound has been identified as a potential candidate for enhancing the efficacy of certain therapeutic agents by reducing their metabolic clearance rates. This property makes it a valuable tool for researchers aiming to optimize drug formulations and improve therapeutic outcomes.
One of the key advantages of Phen-2,3,4,5,6-d5-ol-d lies in its application as a metabolic marker in pharmacokinetic studies. The introduction of deuterium atoms into the molecular structure allows for the precise tracking of compound metabolism through mass spectrometry techniques. This capability is crucial for understanding the in vivo behavior of drugs and their metabolites. A 2024 study published in Pharmaceutical Research reported that the use of deuterated compounds like Phen-2,3,4,5,6-d5-ol-d enables researchers to distinguish between parent drugs and their metabolites with greater accuracy, thereby enhancing the reliability of pharmacokinetic data. Such advancements are particularly important in the development of targeted therapies and personalized medicine.
In the realm of drug development, Phen-2,3,4,5,6-d5-ol-d has shown potential as a precursor for the synthesis of various bioactive molecules. The unique properties of deuterated compounds, such as reduced reactivity and altered hydrogen bonding interactions, can influence the conformational stability of drug molecules, potentially leading to improved therapeutic effects. A 2023 review in Drug Discovery Today emphasized the role of deuterated derivatives in mitigating the side effects of certain drugs by modulating their interactions with biological targets. This suggests that Phen-2,3,4,5,6-d5-ol-d could play a pivotal role in the design of next-generation therapeutics with enhanced safety profiles.
The structural characteristics of Phen-2,3,4,5,6-d5-ol-d are also of interest in the field of analytical chemistry. The incorporation of deuterium atoms allows for the differentiation of the compound from its non-deuterated analogs, which is essential for accurate quantification in complex biological matrices. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to study the behavior of Phen-2,3,4,5,6-d5-ol-d in various environments. These analytical methods are critical for ensuring the purity and integrity of the compound during its application in research and development settings.
Furthermore, the synthesis and characterization of Phen-2,3,4,5,6-d5-ol-d have been the focus of several recent studies. Researchers have developed novel synthetic routes to produce this compound with high purity and yield, which is essential for its use in pharmaceutical applications. A 2024 paper in Organic Chemistry Insights described a scalable method for the deuterium labeling of phenol derivatives, which could have broader implications for the production of deuterated compounds. This advancement underscores the growing importance of Phen-2,3,4,5,6-d5-ol-d in the context of industrial and academic research.
In conclusion, Phen-2,3,4,5,6-d5-ol-d represents a significant innovation in the field of deuterated compounds. Its unique properties and potential applications in pharmaceutical research, metabolic studies, and analytical chemistry highlight its importance as a valuable tool for scientists and researchers. As the demand for more stable and effective therapeutic agents continues to grow, the role of compounds like Phen-2,3,4,5,6-d5-ol-d is likely to expand, contributing to advancements in drug development and biomedical research.
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